Teicoplanin A2-3 is classified as a glycopeptide antibiotic and is part of a larger family of teicoplanins that includes components A2-1, A2-2, A2-4, and A2-5. These compounds are characterized by their ability to inhibit cell wall synthesis in Gram-positive bacteria. Teicoplanins are produced through fermentation processes involving Actinoplanes teichomyceticus, specifically strain BNG 2315, which has been genetically modified to enhance antibiotic production .
The synthesis of Teicoplanin A2-3 occurs through a fermentation process that maximizes yield by optimizing growth conditions. Key parameters include:
Teicoplanin A2-3 has a complex molecular structure characterized by its glycopeptide backbone, which consists of a linear hepta-peptide aglycone attached to N-acyl-glucosamine units. The molecular formula for Teicoplanin A2-3 is , with a molecular weight of approximately 1879.65 g/mol . The structure includes various fatty acid side chains that contribute to its lipophilicity and biological activity.
Teicoplanin A2-3 participates in several chemical reactions primarily associated with its antibacterial activity:
The mechanism by which Teicoplanin A2-3 exerts its antibacterial effects involves:
Studies have shown that Teicoplanin A2-3 exhibits significantly higher biological activity compared to other components like A2-1 and A2-2 against Staphylococcus aureus .
Teicoplanin A2-3 exhibits several notable physical and chemical properties:
Teicoplanin A2-3 is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, including:
Recent studies also explore its potential applications in combination therapies due to its unique mechanism of action and low toxicity profile compared to other antibiotics .
Teicoplanin A2-3 is a complex lipoglycopeptide antibiotic with the molecular formula C₈₈H₉₇Cl₂N₉O₃₃ and a molecular mass of 1,879.65 Da [6] [7]. Its architecture comprises a rigid heptapeptide aglycone scaffold formed through oxidative cross-linking of seven aromatic amino acids: three p-hydroxyphenylglycine (Hpg), two 3,5-dihydroxyphenylglycine (Dpg), β-hydroxytyrosine (Bht), and chlorinated tyrosine residues. The scaffold features three critical structural elements:
The planar structure enables deep embedding within bacterial membranes, while the decanoyl chain mediates hydrophobic interactions critical for biological activity [3] [9].
Table 1: Atomic Composition of Teicoplanin A2-3
Element | Count | Role in Structure |
---|---|---|
Carbon | 88 | Peptide backbone & acyl chain |
Hydrogen | 97 | Saturation of organic framework |
Chlorine | 2 | Electrophilic sites for target binding |
Nitrogen | 9 | Peptide bonds & glycosylation |
Oxygen | 33 | Hydrogen bonding & solubility |
Teicoplanin naturally exists as a mixture of five major congeners (A2-1 to A2-5), differentiated solely by their N-linked acyl side chains. Teicoplanin A2-3 is characterized by a linear, saturated decanoyl (C₁₀:₀) chain, while other variants exhibit structural deviations:
Pharmacological studies confirm that acyl chain length and branching influence protein binding (90–95% for A2-3) and pharmacokinetics. Linear chains (A2-3) enhance renal clearance efficiency compared to branched variants [1] [10].
Table 2: Acyl Chain Variability Among Teicoplanin Congeners
Congener | Acyl Chain Structure | Chain Length | Biosynthetic Precursor |
---|---|---|---|
A2-1 | Linear C10:1 | 10 carbons | Linoleic acid |
A2-2 | iso-C10:0 | 10 carbons | Valine |
A2-3 | Linear C10:0 | 10 carbons | Oleic acid |
A2-4 | anteiso-C11:0 | 11 carbons | Isoleucine |
A2-5 | iso-C11:0 | 11 carbons | Leucine |
The linear decanoyl chain of teicoplanin A2-3 contributes to structural and functional integrity through three mechanisms:
The linear chain optimizes a balance between stability and flexibility: Saturated bonds resist enzymatic degradation, while the 10-carbon length maximizes hydrophobic interactions without steric hindrance [4] [9].
Teicoplanin A2-3 biosynthesis in Actinoplanes teichomyceticus ATCC 31121 involves a 89-kb gene cluster encoding 49 open reading frames (ORFs) [8] [9]. Key enzymatic stages include:
Nonribosomal Peptide Assembly
Three nonribosomal peptide synthetases (NRPSs) assemble the heptapeptide backbone using non-proteinogenic amino acids:
Oxidative Cross-Linking
Cytochrome P450 enzymes (CYP165D3) catalyze aryl-ether bond formation:
Glycosylation and Acylation
Precision Regulation
X-ray crystallography (2.05 Å resolution) of teicoplanin A2-3 bound to its target peptide (Lys-d-Ala-d-Ala) reveals atomic-level recognition mechanisms [3]:
Ligand Binding Architecture
Backbone Flexibility
Unliganded teicoplanin exhibits conformational plasticity in residues 1–3. Upon ligand binding, this region rigidifies into a β-sheet-like structure, reducing entropy penalty and enhancing affinity (Kd = 56 nM) [3].
Radiation-Induced Dechlorination
Prolonged X-ray exposure causes irreversible C–Cl bond cleavage at residue 6, diminishing bactericidal activity by 60%. This vulnerability is exacerbated in ligand-bound states due to electron redistribution [3].
Comparative Binding Modes
Unlike vancomycin, teicoplanin A2-3 binds as a monomer with enhanced affinity due to: